molecular formula C32H26Cl2N4O6 B5710938 N-[(E)-(4-chlorophenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide

N-[(E)-(4-chlorophenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide

Cat. No.: B5710938
M. Wt: 633.5 g/mol
InChI Key: MLPKIYDBTAYESS-CQFWSYKGSA-N
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Description

N-[(E)-(4-chlorophenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, chlorophenyl groups, and dioxane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-chlorophenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide typically involves a multi-step process:

    Formation of the Schiff Base: The initial step involves the condensation of 4-chlorobenzaldehyde with an appropriate amine to form the Schiff base, N-[(E)-(4-chlorophenyl)methylideneamino].

    Coupling Reaction: The Schiff base is then coupled with 4-aminobenzamide under controlled conditions to form the intermediate compound.

    Dioxane Ring Formation: The intermediate compound undergoes a cyclization reaction with 1,4-dioxane-2,3-diol to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-chlorophenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, N-[(E)-(4-chlorophenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(E)-(4-chlorophenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-chlorophenyl)methylideneamino]-4-aminobenzamide
  • N-[(E)-(4-chlorophenyl)methylideneamino]-4-hydroxybenzamide
  • N-[(E)-(4-chlorophenyl)methylideneamino]-4-methoxybenzamide

Uniqueness

N-[(E)-(4-chlorophenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings

Properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26Cl2N4O6/c33-25-9-1-21(2-10-25)19-35-37-29(39)23-5-13-27(14-6-23)43-31-32(42-18-17-41-31)44-28-15-7-24(8-16-28)30(40)38-36-20-22-3-11-26(34)12-4-22/h1-16,19-20,31-32H,17-18H2,(H,37,39)(H,38,40)/b35-19+,36-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPKIYDBTAYESS-CQFWSYKGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(O1)OC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)C(=O)NN=CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC(C(OC1)OC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)C(=O)N/N=C/C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26Cl2N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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